Yp537 Completely Abolishes ER‑ERE Complex Formation, Whereas Non‑Phosphorylated and Unrelated Phosphopeptides Are Inactive
In a gel mobility shift assay using purified human estrogen receptor (hER) and a radiolabeled estrogen response element (ERE), Yp537 at 5–50 μM eliminated the hER‑ERE complex [1]. In contrast, the non‑phosphorylated tyrosyl peptide (identical sequence lacking the phosphate group) and an unrelated phosphotyrosyl peptide (a known STAT inhibitor) produced no detectable inhibition of hER‑ERE binding under the same conditions [1]. The difference is absolute: Yp537 achieves complete blockade; the comparators are functionally inert.
| Evidence Dimension | Inhibition of hER‑ERE complex formation (gel mobility shift assay) |
|---|---|
| Target Compound Data | Complete elimination of complex at 5–50 μM (1 h incubation) |
| Comparator Or Baseline | Non‑phosphorylated Yp537 peptide: no inhibition; Unrelated phosphotyrosyl (STAT inhibitor) peptide: no inhibition |
| Quantified Difference | Target: complete inhibition; Comparators: 0% inhibition |
| Conditions | Purified human ER, radiolabeled ERE probe, 1 h incubation, 5–50 μM |
Why This Matters
This demonstrates that the phosphate group and the specific sequence surrounding Tyr‑537 are both indispensable—only Yp537 (or its TFA salt) yields the defined dimerization blockade required for probing ER activation mechanisms.
- [1] Arnold SF, et al. An antiestrogen: a phosphotyrosyl peptide that blocks dimerization of the human estrogen receptor. Proc Natl Acad Sci U S A. 1995 Aug 1;92(16):7475-9. doi: 10.1073/pnas.92.16.7475. PMID: 7543683. View Source
